Cas no 14517-45-4 (H-Met-Gly-Met-Met-OH)
H-Met-Gly-Met-Met-OH Chemical and Physical Properties
Names and Identifiers
-
- L-Methionine,L-methionylglycyl-L-methionyl- (9CI)
- 2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
- H-MET-GLY-MET-MET-OH
- L-MET-GLY-MET-MET
- L-Met-Gly-L-Met-L-Met
- L-methionyl-glycyl-L-methionyl-L-methionine
- Met-Gly-Met-Met
- Met-Gly-Met-Met, >=97%
- 14517-45-4
- DTXSID90407923
- l-methionylglycyl-l-methionyl-l-methionine
- H-Met-Gly-Met-Met-OH
-
- Inchi: 1S/C17H32N4O5S3/c1-27-7-4-11(18)15(23)19-10-14(22)20-12(5-8-28-2)16(24)21-13(17(25)26)6-9-29-3/h11-13H,4-10,18H2,1-3H3,(H,19,23)(H,20,22)(H,21,24)(H,25,26)
- InChI Key: BOCWTHDHJPOLAY-UHFFFAOYSA-N
- SMILES: S(C)CCC(C(NC(C(=O)O)CCSC)=O)NC(CNC(C(CCSC)N)=O)=O
Computed Properties
- Exact Mass: 468.15300
- Monoisotopic Mass: 468.15348365g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 29
- Rotatable Bond Count: 16
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 227Ų
Experimental Properties
- PSA: 226.52000
- LogP: 1.61640
H-Met-Gly-Met-Met-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M222200-2.5mg |
H-Met-Gly-Met-Met-OH |
14517-45-4 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M222200-5mg |
H-Met-Gly-Met-Met-OH |
14517-45-4 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M222200-25mg |
H-Met-Gly-Met-Met-OH |
14517-45-4 | 25mg |
$ 115.00 | 2022-06-04 |
H-Met-Gly-Met-Met-OH Related Literature
-
1. Thermodynamics of formation of binuclear complexes of some sulphur-containing dipeptides with silver(I) and copper(II). Crystal structure of a methionyl-S-methylcysteine complex of copper(II)Leslie D. Pettit,Anthony Q. Lyons J. Chem. Soc. Dalton Trans. 1986 499
-
2. Formation constants of silver(I) complexes of some sulphur-containing dipeptides and valylvalineAnthony Q. Lyons,Leslie D. Pettit J. Chem. Soc. Dalton Trans. 1984 2305
Additional information on H-Met-Gly-Met-Met-OH
Exploring H-Met-Gly-Met-Met-OH (CAS No. 14517-45-4): A Comprehensive Overview
In the realm of peptide chemistry, H-Met-Gly-Met-Met-OH (CAS No. 14517-45-4) stands out as a tetrapeptide with significant research and application potential. This compound, composed of methionine (Met) and glycine (Gly) residues, has garnered attention for its unique structural properties and biological relevance. Researchers and industry professionals often search for terms like "H-Met-Gly-Met-Met-OH synthesis", "CAS 14517-45-4 applications", and "peptide stability studies", reflecting the growing interest in this molecule.
The sequence Met-Gly-Met-Met is notable for its high sulfur content, primarily due to the presence of multiple methionine residues. This characteristic makes it a subject of interest in studies related to antioxidant properties and metal ion chelation. Recent trends in peptide research, such as the development of bioactive peptides and nutraceutical applications, have further highlighted the importance of understanding compounds like H-Met-Gly-Met-Met-OH. Questions like "How does H-Met-Gly-Met-Met-OH interact with enzymes?" or "What are the storage conditions for CAS 14517-45-4?" are frequently encountered in scientific forums.
From a structural perspective, the presence of glycine in the second position introduces flexibility to the peptide chain, while the methionine residues contribute to hydrophobicity. This combination makes H-Met-Gly-Met-Met-OH a valuable model for studying peptide folding and membrane interactions. In pharmaceutical research, such peptides are often explored for their potential as drug delivery vehicles or enzyme substrates. The compound's CAS registry number (14517-45-4) serves as a critical identifier for researchers compiling data on peptide libraries or conducting high-throughput screening.
The synthesis of H-Met-Gly-Met-Met-OH typically involves solid-phase peptide synthesis (SPPS) methods, with particular attention to protecting group strategies for methionine residues. Recent advancements in green chemistry approaches to peptide synthesis have also been applied to compounds like this, addressing common search queries such as "environmentally friendly peptide production". Analytical characterization techniques including HPLC purification and mass spectrometry are essential for ensuring the purity of this tetrapeptide, especially given the potential for oxidation of methionine side chains.
In biological systems, peptides containing methionine-rich sequences like H-Met-Gly-Met-Met-OH have shown interesting interactions with various proteins. This has led to investigations into their potential roles in cellular signaling and redox regulation. The scientific community continues to explore whether such sequences occur naturally or represent synthetic constructs with specific research applications. Discussions around "native vs. synthetic peptide functions" frequently reference compounds of this nature.
Stability considerations for CAS 14517-45-4 are particularly important due to the susceptibility of methionine residues to oxidation. Proper storage conditions typically involve protection from light and oxygen, with many researchers opting for lyophilized forms under inert atmospheres. These practical aspects generate numerous search queries, including "long-term storage of methionine-containing peptides" and "preventing peptide degradation", highlighting the compound's sensitivity and the need for proper handling protocols.
The potential applications of H-Met-Gly-Met-Met-OH extend beyond basic research. In the field of materials science, such peptides have been investigated for their self-assembly properties and potential in creating bio-inspired nanomaterials. The combination of hydrophobic methionine and flexible glycine residues offers unique possibilities for designing peptide-based materials with tailored properties. These applications align with current interests in biodegradable materials and green nanotechnology.
Quality control of H-Met-Gly-Met-Met-OH presents specific challenges that resonate throughout the peptide industry. Analytical methods must account for potential byproducts and degradation products, particularly those resulting from methionine oxidation. This has led to increased interest in advanced analytical techniques for peptide characterization, with mass spectrometry playing a pivotal role. Researchers often search for information on "peptide purity standards" and "analytical methods for CAS 14517-45-4", reflecting these quality assurance concerns.
As peptide therapeutics continue to gain prominence in the pharmaceutical industry, model compounds like H-Met-Gly-Met-Met-OH serve as important tools for understanding fundamental peptide behavior. Their study contributes to broader knowledge about peptide stability, bioavailability, and structure-activity relationships. The compound's specific sequence offers insights into how alternating flexible and hydrophobic residues influence these critical pharmaceutical properties.
Looking toward future research directions, H-Met-Gly-Met-Met-OH may play a role in emerging areas such as peptide-based vaccines or targeted therapy systems. Its structural features make it a candidate for conjugation with other molecules or incorporation into larger peptide constructs. These potential applications generate considerable interest, as evidenced by search trends related to "peptide conjugation techniques" and "multifunctional peptide design".
In conclusion, H-Met-Gly-Met-Met-OH (CAS No. 14517-45-4) represents more than just a simple tetrapeptide. Its unique composition and properties make it a valuable subject for diverse research areas, from fundamental peptide chemistry to applied material science and pharmaceutical development. As interest in peptide-based solutions continues to grow across multiple scientific disciplines, compounds like this will undoubtedly remain at the forefront of innovative research and application development.
14517-45-4 (H-Met-Gly-Met-Met-OH) Related Products
- 17351-32-5(N-Formyl-Met-Ala-Ser)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)